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Technical Support Center: Tris-Glycine Running
Buffer
Welcome to the technical support center for Tris-glycine running buffer. This guide provides

troubleshooting advice and answers to frequently asked questions to help researchers,

scientists, and drug development professionals resolve issues encountered during their

electrophoresis experiments.

Frequently Asked Questions (FAQs)
Q1: What is the function of Tris-glycine running buffer in SDS-PAGE?

Tris-glycine running buffer is essential for polyacrylamide gel electrophoresis (PAGE) of

proteins. It serves two primary functions: maintaining a stable pH environment and providing

the necessary ions to conduct an electrical current through the gel. This electrical field allows

for the separation of proteins based on their size. The buffer contains Tris to maintain the pH,

glycine ions which help in creating a stacking effect for sharper bands, and sodium dodecyl

sulfate (SDS) to denature proteins and impart a uniform negative charge.[1]

Q2: Can I reuse Tris-glycine running buffer?

It is generally not recommended to reuse running buffer. After each use, the buffer can become

contaminated with proteins and other cellular debris, which can interfere with subsequent

experiments and lead to inconsistent results.[1] Additionally, the components of the buffer,
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particularly SDS, can degrade over time, affecting its performance.[1] For optimal and

reproducible results, it is best to prepare fresh running buffer for each experiment.[1]

Q3: My 10X Tris-glycine running buffer has turned yellow. Can I still use it?

A yellowing of the 10X Tris-glycine SDS running buffer can occur as it ages. This color change

is generally not a cause for concern and should not affect the performance of the buffer in your

experiments.[2]

Q4: My running buffer appears cloudy. What is the cause and is it usable?

Cloudiness in the running buffer, especially in concentrated stocks stored at low temperatures,

is often due to the precipitation of SDS.[3] SDS can hydrolyze over time to form dodecanol,

which is less soluble.[3] Gently warming the buffer can often redissolve the SDS.[3] However, if

the buffer remains cloudy after warming, it may indicate a problem with the SDS quality or

contamination, and it is advisable to prepare a fresh solution.[3]

Q5: What is the consequence of using a running buffer with an incorrect pH?

The pH of the Tris-glycine running buffer is critical for proper protein separation. The

recommended pH is 8.3.[1] Variations in pH can affect the charge of glycine ions, which in turn

impacts the stacking of proteins in the stacking gel and their subsequent separation in the

resolving gel.[4] An incorrect pH can lead to issues such as blurred or fuzzy bands, poor

resolution, and altered migration of proteins.[5]

Troubleshooting Guide
This guide addresses common problems encountered during electrophoresis that may be

related to the Tris-glycine running buffer.
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Problem
Potential Cause(s) Related

to Running Buffer
Recommended Solution(s)

Blurred or Fuzzy Bands
Incorrect pH of the running

buffer.

Check and adjust the pH of the

1X running buffer to 8.3 before

use.[1] Prepare fresh buffer if

the pH is significantly off.[5]

Old or expired running buffer.

Prepare fresh running buffer

for each experiment to ensure

optimal performance.[1][6]

Bacterial growth in the buffer.

Discard any buffers showing

signs of microbial growth.

Always use high-purity water

and clean glassware to

prepare buffers.[7]

"Smiling" Bands (Curved

Bands)

The gel is running too hot due

to incorrect buffer

concentration.

Ensure the running buffer is

prepared at the correct

concentration. Running the gel

at a lower voltage or in a cold

room can help dissipate heat.

[6]

Slow or No Migration of

Proteins

Incorrectly prepared or diluted

running buffer.

Verify the concentration of the

stock and working solutions.

Ensure all components were

added in the correct amounts.

Depleted ions in reused buffer.

Do not reuse running buffer as

the ionic strength will

decrease, leading to slower

migration.[1]

Distorted or Uneven Bands

Improperly made running

buffer leading to uneven

current distribution.

Remake the running buffer,

ensuring all components are

fully dissolved and the solution

is homogenous.[6]
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Contamination in the running

buffer.

Prepare fresh buffer using

high-quality reagents and

purified water.[7]

Weak or No Signal on Western

Blot

Poor protein transfer due to

incorrect buffer composition.

While this is more directly

related to the transfer buffer,

issues with the running buffer

affecting protein migration can

subsequently impact transfer

efficiency. Ensure the running

buffer is correctly prepared.[8]

Quantitative Data Summary
The following table summarizes key quantitative parameters for Tris-glycine running buffer.

Parameter 10X Stock Solution 1X Working Solution
Potential Issues with

Deviation

Tris Base

Concentration
0.25 M (30.3 g/L) 25 mM

Affects buffering

capacity and pH.

Glycine Concentration 1.92 M (144.1 g/L) 192 mM

Incorrect glycine

concentration can

lead to poor band

resolution.[4]

SDS Concentration 1% (w/v) (10 g/L) 0.1% (w/v)

Insufficient SDS can

lead to incomplete

protein denaturation

and altered migration.

Excess SDS can

cause overheating.[1]

pH
~8.5 - 8.8

(unadjusted)
8.3

Critical for proper

protein stacking and

separation.[1][4]
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Experimental Protocol: Preparation of 10X Tris-
Glycine Running Buffer
This protocol outlines the steps to prepare a 1-liter stock of 10X Tris-glycine running buffer.

Materials:

Tris base

Glycine

Sodium Dodecyl Sulfate (SDS)

Deionized or distilled water

Graduated cylinder

Beaker (2L)

Magnetic stirrer and stir bar

pH meter

Procedure:

To a 2L beaker, add approximately 800 mL of deionized water.

Place the beaker on a magnetic stirrer and add a stir bar.

Weigh out and add 30.3 g of Tris base to the water. Stir until fully dissolved.

Weigh out and add 144.1 g of glycine to the solution. Continue stirring until it is completely

dissolved.

Weigh out and add 10 g of SDS. The solution may become sudsy, so add it slowly while

stirring. It may be necessary to gently warm the solution to fully dissolve the SDS.[1]
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Once all components are dissolved, transfer the solution to a 1L graduated cylinder and add

deionized water to bring the final volume to 1 liter.

Transfer the solution back to the beaker and stir to ensure it is thoroughly mixed.

The pH of the 10X stock solution does not need to be adjusted.

Store the 10X stock solution at room temperature. If stored at 4°C, the SDS may precipitate.

If this occurs, warm the solution to redissolve the SDS before use.[3]

To prepare a 1X working solution, dilute the 10X stock solution 1:10 with deionized water

(e.g., 100 mL of 10X buffer + 900 mL of deionized water).

Check the pH of the 1X working solution and adjust to 8.3 if necessary, using small amounts

of HCl or NaOH.
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Start: Electrophoresis Issue

Identify the Problem

Is the running buffer fresh?

Prepare fresh running buffer

No

Is the 1X buffer pH 8.3?

Yes

Adjust pH to 8.3

No

Is the buffer clear?

Yes

Gently warm the buffer

No (Cloudy)

Re-run experiment

Yes

Still cloudy?

Prepare new buffer with fresh reagents

Yes

No

Review buffer preparation protocol

Problem Solved

Click to download full resolution via product page

Caption: Troubleshooting workflow for Tris-glycine running buffer issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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